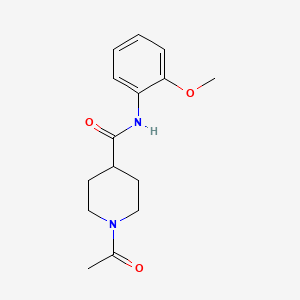![molecular formula C18H9BrCl2N2S B5458991 (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5458991.png)
(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound featuring a bromophenyl group, a dichlorophenyl group, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the bromophenyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio phenoxy acetic acid: This compound shares a thiazole ring and phenyl groups but differs in its functional groups and overall structure.
Barium and Strontium Compounds: While not structurally similar, these compounds exhibit similar chemical behaviors in certain reactions.
Uniqueness
(2E)-3-(4-Bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2S/c19-14-4-1-11(2-5-14)7-13(9-22)18-23-17(10-24-18)12-3-6-15(20)16(21)8-12/h1-8,10H/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTGZGGTMGARNQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5458908.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5458912.png)
![5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5458922.png)
![(2Z)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5458931.png)
![1-[6-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5458936.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)


![methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5458971.png)

![(4S)-4-(4-{1-[(2,3-difluorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5458981.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5458988.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B5459003.png)
